molecular formula C19H22N4 B5277876 N-(isoquinolin-5-ylmethyl)-N-methyl-1-(2-propan-2-ylpyrimidin-4-yl)methanamine

N-(isoquinolin-5-ylmethyl)-N-methyl-1-(2-propan-2-ylpyrimidin-4-yl)methanamine

Cat. No.: B5277876
M. Wt: 306.4 g/mol
InChI Key: BJNBUBYMCQJHLM-UHFFFAOYSA-N
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Description

N-(isoquinolin-5-ylmethyl)-N-methyl-1-(2-propan-2-ylpyrimidin-4-yl)methanamine is a complex organic compound that belongs to the class of piperazines This compound is characterized by its unique structure, which includes an isoquinoline moiety, a pyrimidine ring, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoquinolin-5-ylmethyl)-N-methyl-1-(2-propan-2-ylpyrimidin-4-yl)methanamine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Isoquinoline Moiety: This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde and aminoacetaldehyde diethyl acetal are reacted under acidic conditions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling of the Isoquinoline and Pyrimidine Rings: This step involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(isoquinolin-5-ylmethyl)-N-methyl-1-(2-propan-2-ylpyrimidin-4-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Formation of oxides and ketones

    Reduction: Formation of reduced amines

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

N-(isoquinolin-5-ylmethyl)-N-methyl-1-(2-propan-2-ylpyrimidin-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(isoquinolin-5-ylmethyl)-N-methyl-1-(2-propan-2-ylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(isoquinolin-5-ylmethyl)-N-methyl-1-(2-propan-2-ylpyrimidin-4-yl)methanamine
  • N-(isoquinolin-5-ylmethyl)-N-methyl-1-(2-propan-2-ylpyridin-4-yl)methanamine
  • N-(isoquinolin-5-ylmethyl)-N-methyl-1-(2-propan-2-ylpyrimidin-5-yl)methanamine

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its isoquinoline and pyrimidine moieties contribute to its potential as a versatile compound in various research applications.

Properties

IUPAC Name

N-(isoquinolin-5-ylmethyl)-N-methyl-1-(2-propan-2-ylpyrimidin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-14(2)19-21-10-7-17(22-19)13-23(3)12-16-6-4-5-15-11-20-9-8-18(15)16/h4-11,14H,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNBUBYMCQJHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)CN(C)CC2=CC=CC3=C2C=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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